1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride is a chemical compound with the molecular formula C9H12N4O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride typically involves the reaction of 6-aminopyridine with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{6-Aminopyridine} + \text{Piperazine} \rightarrow \text{1-(6-Aminopyridin-3-yl)piperazin-2-one} ]
The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
Scientific Research Applications
1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminopyridin-3-yl)piperazin-2-one
- 1-(6-Methylpyridin-3-yl)piperazin-2-one
- 1-(6-Chloropyridin-3-yl)piperazin-2-one
Uniqueness
1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain targets. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-(6-aminopyridin-3-yl)piperazin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14;/h1-2,5,11H,3-4,6H2,(H2,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJGTFYUIAHOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CN=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.